molecular formula C20H16F2N2O2 B2709040 N-(2,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946378-22-9

N-(2,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

货号: B2709040
CAS 编号: 946378-22-9
分子量: 354.357
InChI 键: DMNODVNLLXSRBI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the dihydropyridine-carboxamide class, characterized by a 2-oxo-1,2-dihydropyridine core substituted at the 1-position with a 4-methylbenzyl group and at the 3-position with a carboxamide linked to a 2,4-difluorophenyl moiety.

属性

IUPAC Name

N-(2,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O2/c1-13-4-6-14(7-5-13)12-24-10-2-3-16(20(24)26)19(25)23-18-9-8-15(21)11-17(18)22/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNODVNLLXSRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridine ring, introduction of the difluorophenyl and methylbenzyl groups, and the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and scalability.

化学反应分析

Types of Reactions

N-(2,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

科学研究应用

N-(2,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(2,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

相似化合物的比较

Mechanistic and Pharmacological Insights

  • Fluorine’s Role : The 2,4-difluorophenyl group in the target compound likely reduces metabolic oxidation compared to methoxy or methyl analogs, extending half-life .
  • Core Modifications : Unlike DM-28 (), which uses a dimethylpyridine core, the target compound’s unmodified dihydropyridine core may favor conformational flexibility for binding .

生物活性

N-(2,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as ChemDiv Compound ID G857-0692, is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This compound belongs to the class of dihydropyridine derivatives, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C20H16F2N2O2
  • IUPAC Name : N-(2,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
  • SMILES Notation : Cc1ccc(CN(C=CC=C2C(Nc(ccc(F)c3)c3F)=O)C2=O)cc1
  • InChI Key : Not specified in the sources.

The compound features a dihydropyridine core, which is often associated with various biological activities, including cardiovascular effects and potential anticancer properties.

Table 1: Anticancer Activity of Dihydropyridine Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-725
Compound BHCT-11630
G857-0692TBDTBDTBD

Antiviral Activity

While specific antiviral studies on G857-0692 are not available, related compounds have demonstrated antiviral properties. For example, some dihydropyridine derivatives have been evaluated for their efficacy against viruses such as influenza and coronaviruses. These findings suggest that G857-0692 may warrant investigation for similar activities.

The biological activity of dihydropyridines is often attributed to their ability to interact with various biological targets. For instance:

  • Calcium Channel Modulation : Many dihydropyridines act as calcium channel blockers, which can affect cellular signaling pathways involved in proliferation and apoptosis.
  • Enzyme Inhibition : Some derivatives inhibit specific enzymes that play critical roles in cancer progression and viral replication.

Study on Dihydropyridine Derivatives

A recent study evaluated several dihydropyridine derivatives for their cytotoxic effects on cancer cell lines. The results indicated that modifications in the aromatic substituents significantly influenced the compounds' potency against cancer cells. Although G857-0692 was not explicitly tested, the implications of structural modifications provide a basis for future research.

Potential Applications

Given its structural characteristics, G857-0692 could be explored for applications in:

  • Cancer Therapy : Further studies could elucidate its efficacy against various cancer types.
  • Antiviral Treatments : Investigating its potential against viral infections could reveal new therapeutic avenues.

常见问题

[Basic] What are the critical synthetic steps and reaction conditions required to optimize the yield and purity of this compound?

Methodological Answer:
The synthesis of dihydropyridine carboxamides typically involves multi-step reactions, including:

  • Condensation of substituted benzylamines with aldehydes to form Schiff base intermediates (e.g., 4-methylbenzylamine with 2,4-difluorophenyl derivatives) .
  • Cyclization of intermediates with β-ketoesters (e.g., ethyl acetoacetate) under basic conditions (e.g., KOH/EtOH) to form the dihydropyridine core .
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) or organocatalysts may enhance cyclization efficiency .
    Key Considerations :
  • Temperature Control : Maintain 60–80°C during cyclization to prevent side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility, while ethanol facilitates cyclization .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the pure product .

[Basic] How is the molecular structure of this compound characterized and validated?

Methodological Answer:
Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.3–2.5 ppm), and carboxamide NH (δ 10–12 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and dihydropyridine ring carbons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve bond lengths/angles (e.g., C=O bond at ~1.23 Å) and confirm stereochemistry .

[Advanced] How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorinated substituents on biological activity?

Methodological Answer:
SAR studies require systematic modification of substituents:

  • Fluorine Position : Compare 2,4-difluorophenyl with mono- or tri-fluorinated analogs (e.g., ’s N-(2,4-difluorophenyl) derivatives) to assess positional effects on target binding .
  • Functional Group Replacement : Substitute fluorophenyl with chlorophenyl or methoxyphenyl to evaluate electronic effects on enzyme inhibition .
  • Assay Design : Test modified analogs in enzyme inhibition (e.g., kinase assays) or cellular models (e.g., apoptosis in cancer cell lines) .
    Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent electronegativity with binding affinity .

[Advanced] How can contradictions in reported biological activity data across studies be resolved?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .
  • Cellular Context : Compare activity in primary cells vs. immortalized lines (e.g., ’s apoptosis data in HeLa vs. MCF-7 cells) .
  • Metabolic Stability : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
    Validation : Replicate studies under controlled conditions (pH, temperature) and validate with orthogonal assays (e.g., SPR for binding affinity) .

[Basic] What are the common intermediates and reaction pathways in the synthesis of this compound?

Methodological Answer:
Key intermediates include:

  • Schiff Base : Formed via condensation of 4-methylbenzylamine and 2,4-difluorobenzaldehyde .
  • β-Ketoester Adduct : Generated by reacting the Schiff base with ethyl acetoacetate .
    Pathways :
  • Cyclization : Intramolecular aldol condensation under basic conditions yields the dihydropyridine ring .
  • Side Reactions : Over-oxidation to pyridines or decomposition via hydrolysis—mitigated by inert atmospheres (N₂) and anhydrous solvents .

[Advanced] How can reaction kinetics for the cyclization step be optimized to maximize yield?

Methodological Answer:
Kinetic optimization involves:

  • Catalyst Screening : Test transition-metal catalysts (e.g., CuI) or organocatalysts (e.g., proline derivatives) to lower activation energy .
  • Solvent Effects : Use DMF or THF to stabilize transition states via polar interactions .
  • Temperature Profiling : Perform time-course studies at 50°C, 70°C, and 90°C to identify optimal conditions .
    Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (retention time ~8.2 min) .

[Basic] Which analytical techniques are essential for confirming purity and identity?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns (acetonitrile/water gradient) to achieve ≥95% purity .
  • Melting Point Analysis : Compare observed mp (e.g., 180–182°C) with literature values .
  • Elemental Analysis : Validate C, H, N, F content within ±0.4% of theoretical values .

[Advanced] How do fluorinated substituents influence the compound’s pharmacokinetic properties?

Methodological Answer:
Fluorine enhances:

  • Lipophilicity : LogP increases by ~0.5–1.0 unit compared to non-fluorinated analogs, improving membrane permeability () .
  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, prolonging half-life (t₁/₂ > 4 hours in rat plasma) .
  • Target Binding : Fluorine’s electronegativity strengthens hydrogen bonds with kinase active sites (e.g., ATP-binding pockets) .

[Advanced] What computational strategies predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses in targets (e.g., EGFR kinase, PDB ID: 1M17) .
  • QSAR Modeling : Develop regression models correlating substituent parameters (e.g., Hammett σ) with IC₅₀ values .
  • MD Simulations : Simulate binding stability over 100 ns to identify critical residue interactions (e.g., Lys721 in EGFR) .

[Advanced] How can stability under physiological conditions be assessed and improved?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks .
  • Formulation : Encapsulate in liposomes or PEGylate to enhance aqueous solubility and reduce hydrolysis .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。